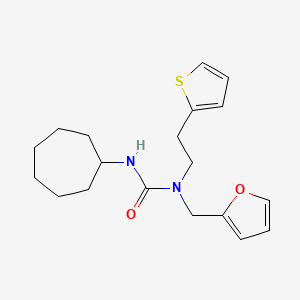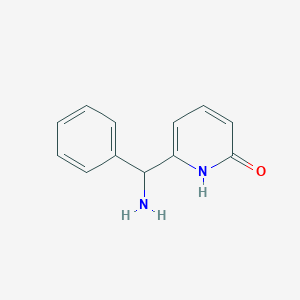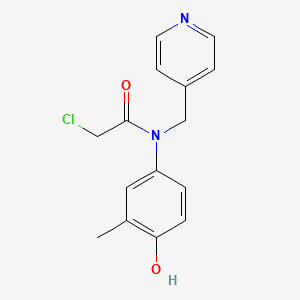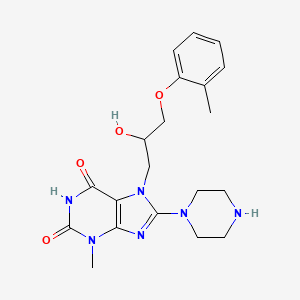
3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a furan-2-ylmethyl group, and a thiophen-2-yl ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the cycloheptyl group. This is often achieved through the cyclization of hept-1-ene using a suitable catalyst. The furan-2-ylmethyl and thiophen-2-yl ethyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism by which 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea
1-(Tetrahydro-furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea
Uniqueness: 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its cycloheptyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various applications.
属性
IUPAC Name |
3-cycloheptyl-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-19(20-16-7-3-1-2-4-8-16)21(15-17-9-5-13-23-17)12-11-18-10-6-14-24-18/h5-6,9-10,13-14,16H,1-4,7-8,11-12,15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDKROZDIQVTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetate;hydrochloride](/img/structure/B2788473.png)
![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2788475.png)


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2788483.png)

![2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2788488.png)
![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)


![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)
![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)
